Iron tribenzoate

Overview

Description

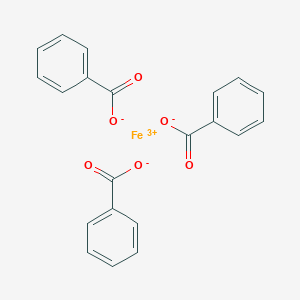

Iron tribenzoate, also known as iron(III) benzoate, is a coordination compound with the molecular formula C21H15FeO6. It is composed of an iron ion coordinated to three benzoate ligands. This compound is known for its distinctive pinkish-brown color and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Iron tribenzoate, like other iron complexes, primarily targets erythroid precursor cells . These cells are responsible for the formation of new erythrocytes or red blood cells . Iron is an essential component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron complexes can also target different biological systems, including those involved in the metabolism of iron .

Biochemical Pathways

Iron plays a crucial role in many physiological processes, including DNA metabolism, oxygen transport, and cellular energy generation . Deregulated iron metabolism, which results in iron overload or iron deficiency, is observed in many different diseases . Iron is a vital part of various enzymes involved in many biological processes, including DNA biosynthesis, oxygen transport, and cellular energy generation .

Pharmacokinetics

The pharmacokinetics of iron complexes like this compound are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . Following intravenous administration, iron complexes can result in high serum iron levels . Serum iron concentration and area under the curve (auc) are clinically irrelevant for assessing iron utilization . This is because the primary site of action of iron is the erythrocyte, and the process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The major activity of supplemental iron is in the prevention and treatment of iron deficiency anemia . Iron has putative immune-enhancing, anticarcinogenic, and cognition-enhancing activities . The iron is then incorporated into hemoglobin as the cells mature into red blood cells . This process helps to prevent or treat conditions such as iron deficiency anemia .

Action Environment

Iron complexes have attracted much attention in environmental protection and remediation due to their low cost, unique magnetism, suitable electric and electrocatalytic properties, and high specific surface area . They can be used to detect and degrade various environmental pollutants . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron tribenzoate can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{C}_7\text{H}_5\text{O}_2\text{Na} \rightarrow \text{Fe(C}_7\text{H}_5\text{O}_2)_3 + 3 \text{NaCl} ]

The reaction is carried out under mild conditions, usually at room temperature, and the product is precipitated out of the solution, filtered, and dried.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Iron tribenzoate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.

Reduction: It can be reduced to iron(II) benzoate under specific conditions.

Substitution: The benzoate ligands can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various ligands in aqueous or organic solvents.

Major Products Formed:

Oxidation: Iron(III) oxide and benzoic acid.

Reduction: Iron(II) benzoate.

Substitution: Iron complexes with different ligands.

Scientific Research Applications

Iron tribenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential role in biological systems, particularly in iron transport and storage.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Iron(III) acetate: Similar coordination compound with acetate ligands.

Iron(III) citrate: Contains citrate ligands and is used in similar applications.

Iron(III) oxalate: Another coordination compound with oxalate ligands.

Uniqueness of Iron Tribenzoate: this compound is unique due to its specific coordination with benzoate ligands, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Biological Activity

Iron tribenzoate, also known as iron(III) benzoate, is a coordination compound with the molecular formula CHFeO. This compound has garnered attention in various scientific fields due to its potential biological applications, particularly in iron transport and storage, as well as its utility in medicinal chemistry. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Overview of this compound

This compound consists of an iron ion coordinated to three benzoate ligands, resulting in its characteristic pinkish-brown color. It is primarily studied for its roles in biological systems and its applications in drug delivery systems.

This compound's biological activity can be attributed to its interaction with various biochemical pathways:

- Target Cells : Primarily targets erythroid precursor cells which are involved in hemoglobin synthesis.

- Biochemical Pathways : Plays a critical role in DNA metabolism, oxygen transport, and cellular energy generation.

- Pharmacokinetics : The pharmacokinetics of iron complexes like this compound are complex due to the body's natural iron metabolism and the compartmentalization of iron within cells.

1. Iron Transport and Storage

This compound is investigated for its potential role in enhancing iron bioavailability. Studies suggest that it may facilitate the transport of iron across cellular membranes, thereby improving iron absorption and utilization in biological systems.

2. Medicinal Chemistry

Research indicates that this compound can be utilized as a therapeutic agent. Its potential applications include:

- Drug Delivery Systems : Iron complexes are explored for their ability to deliver therapeutic agents effectively within the body.

- Antioxidant Activity : Iron(III) complexes have shown promise in scavenging free radicals, which may help mitigate oxidative stress-related diseases .

Case Study 1: Interaction with Algal Growth

A study examined the effects of this compound on algal growth, specifically focusing on its ability to release bioavailable iron in aquatic environments. The results indicated that this compound could enhance algal growth by providing a stable source of iron under varying environmental conditions .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective properties of iron(III) complexes, including those with non-steroidal anti-inflammatory drugs (NSAIDs). The complexes demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic benefits for neurodegenerative diseases .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

iron(3+);tribenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAUHKJMPRCVIH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890744 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; Insoluble in water; [MP Biomedicals MSDS] | |

| Record name | Ferric benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14534-87-3 | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.